Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-
Description
Overview of Substituted Hydrazines in Chemical Synthesis and Biological Sciences
Substituted hydrazines, organic derivatives of hydrazine (B178648) (N₂H₄), are recognized for their remarkable versatility in both chemical synthesis and the biological sciences. The presence of the reactive nitrogen-nitrogen single bond and nucleophilic nitrogen atoms makes them valuable intermediates for constructing a wide array of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles. nih.gov These heterocyclic systems form the core of many pharmacologically active molecules. mdpi.com
In the realm of biological sciences, the significance of substituted hydrazines is underscored by their broad spectrum of reported activities. The N-acylhydrazone (NAH) scaffold, which is closely related to the title compound, is considered a "privileged structure" in medicinal chemistry. researchgate.net This is due to its ability to interact with various biological targets, leading to a wide range of pharmacological effects. nih.gov Academic research has extensively documented the potential of these compounds across multiple therapeutic areas. ekb.eg
Interactive Table: Reported Biological Activities of Substituted Hydrazine and Hydrazone Derivatives
| Biological Activity | Description | Key Findings from Research |
|---|---|---|
| Antimicrobial | Inhibition of the growth of bacteria and fungi. | N-acylhydrazone derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov |
| Antitumor | Ability to inhibit the proliferation of cancer cells. | Certain hydrazone derivatives induce apoptosis in cancer cell lines. nih.gov |
| Anti-inflammatory | Reduction of inflammation. | Acylhydrazone-containing compounds have demonstrated notable anti-inflammatory properties in various studies. researchgate.net |
| Antiviral | Inhibition of viral replication. | Research has identified hydrazone derivatives with potential applications against various viruses. nih.govmdpi.com |
| Anticonvulsant | Prevention or reduction of the severity of seizures. | The hydrazone framework is a feature in compounds investigated for central nervous system disorders. ekb.eg |
| MAO Inhibition | Inhibition of monoamine oxidase enzymes, relevant to treating depression. | Hydrazine-based drugs were among the first effective treatments for depression. nih.gov |
This table is for illustrative purposes and represents the activities of the broader class of substituted hydrazines and hydrazones, not the specific title compound.
Historical Context of N-Acyl-N'-Benzylhydrazine Derivatives in Research
The journey of hydrazine derivatives in research and medicine is a compelling narrative of scientific discovery. The therapeutic potential of this class of compounds gained significant attention in the mid-20th century with the development of drugs like Iproniazid. nih.gov Initially investigated as an antitubercular agent, its mood-elevating effects led to its repurposing as the first monoamine oxidase (MAO) inhibitor for the treatment of depression. nih.gov This discovery catalyzed a wave of research into other hydrazine derivatives, including those with N-acyl and N'-benzyl substitutions.
The N-acyl-N'-benzylhydrazine framework combines key structural features: the acyl group, which can modulate electronic properties and stability, and the benzyl (B1604629) group, which can be substituted to alter steric and lipophilic characteristics, thereby influencing biological interactions. Researchers have systematically synthesized and evaluated libraries of these derivatives to establish structure-activity relationships (SAR). These studies aim to understand how modifications to the acyl group or the substituents on the benzyl ring impact a compound's efficacy and selectivity for a particular biological target. ekb.egmdpi.com The synthesis of these compounds typically involves the condensation of an acid hydrazide with a substituted benzaldehyde (B42025) or the alkylation of an acylhydrazide. nih.gov This straightforward synthetic accessibility has made N-acyl-N'-benzylhydrazine derivatives an attractive scaffold for academic exploration and drug discovery programs. nih.gov
Scope and Significance of Academic Investigations on Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-
While broad research exists on the N-acyl-N'-benzylhydrazine class, specific academic literature detailing the synthesis or biological evaluation of Hydrazine, 1-acetyl-2-(p-butoxybenzyl)- is not extensively documented in publicly accessible databases. uni.lu However, its structure positions it as a compound of significant academic interest for several reasons.
The molecule, also known as N'-[(4-butoxyphenyl)methyl]acetohydrazide, possesses a distinct combination of functional groups: an acetyl group (1-acetyl) and a para-butoxybenzyl group (2-(p-butoxybenzyl)-).
Structural Features of Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-
| Feature | Chemical Group | Potential Significance in Research |
|---|---|---|
| Hydrazine Core | -NH-NH- | The fundamental reactive and bioactive scaffold. |
| Acyl Group | Acetyl (CH₃CO-) | Influences electronic properties, stability, and hydrogen bonding capabilities. |
| Benzyl Group | Benzyl (C₆H₅CH₂-) | Provides a rigid aromatic structure for potential π-stacking interactions with biological targets. |
| Para-Substitution | Butoxy (-OC₄H₉) at the para-position | Significantly increases lipophilicity (fat-solubility) compared to smaller alkoxy groups (e.g., methoxy), which can affect membrane permeability and pharmacokinetic properties. |
The primary significance of investigating this specific compound lies in probing the effect of the butoxy substituent. In medicinal chemistry research, modifying alkyl chain length on an aromatic ring is a common strategy to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The four-carbon butoxy chain in Hydrazine, 1-acetyl-2-(p-butoxybenzyl)- provides a notable increase in lipophilicity compared to analogues with methoxy (B1213986) or ethoxy groups.
Therefore, the academic scope for this compound would involve:
Comparative Synthesis: Developing and optimizing synthetic routes to the compound and its analogues.
Physicochemical Characterization: Detailed analysis of its properties, such as solubility, stability, and partition coefficient, to understand the influence of the butoxy group.
Biological Screening: Evaluating its activity across a range of biological assays (e.g., antimicrobial, anticancer, anti-inflammatory) in comparison to other N-acyl-N'-benzylhydrazine derivatives to build a clearer structure-activity relationship.
In essence, Hydrazine, 1-acetyl-2-(p-butoxybenzyl)- represents a valuable molecular probe for academic research, enabling a systematic study of how lipophilicity, governed by the p-butoxybenzyl moiety, modulates the well-established biological potential of the N-acyl-N'-benzylhydrazine scaffold.
Structure
3D Structure
Properties
CAS No. |
69352-45-0 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N'-[(4-butoxyphenyl)methyl]acetohydrazide |
InChI |
InChI=1S/C13H20N2O2/c1-3-4-9-17-13-7-5-12(6-8-13)10-14-15-11(2)16/h5-8,14H,3-4,9-10H2,1-2H3,(H,15,16) |
InChI Key |
GBZJYUZHIVFNKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNNC(=O)C |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Synthesis Pathways
Retrosynthetic Analysis of Hydrazine (B178648), 1-acetyl-2-(p-butoxybenzyl)-
A retrosynthetic analysis of the target molecule, Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-, suggests logical disconnections at the N-C bonds of the hydrazine core. The most straightforward approach involves two key disconnections: one at the N-acetyl bond and the other at the N-benzyl bond.
Disconnection 1 (N-acetyl bond): This disconnection breaks the bond between the carbonyl carbon and the hydrazine nitrogen, leading to p-butoxybenzylhydrazine and an acetylating agent, such as acetyl chloride or acetic anhydride. This is a standard acylation reaction.
Disconnection 2 (N-benzyl bond): Cleavage of the bond between the benzyl (B1604629) carbon and the hydrazine nitrogen points to acetylhydrazine and a p-butoxybenzyl electrophile, like p-butoxybenzyl bromide or p-butoxybenzyl chloride. This disconnection represents an N-alkylation reaction.
A third, convergent strategy could involve the reaction between p-butoxybenzaldehyde and acetylhydrazine to form a hydrazone, which is then reduced to the final product. This reductive amination pathway offers an alternative route to the target molecule. These disconnections lead to readily available or easily synthesizable starting materials: p-butoxybenzaldehyde, hydrazine, and an acetyl source.
Precursor Synthesis and Intermediate Derivatization Strategies
The successful synthesis of Hydrazine, 1-acetyl-2-(p-butoxybenzyl)- hinges on the efficient preparation of its key precursors.
The p-butoxybenzyl moiety can be introduced via several precursors, most commonly p-butoxybenzaldehyde or a p-butoxybenzyl halide. The synthesis of p-butoxybenzaldehyde typically starts from p-hydroxybenzaldehyde, which is alkylated with a butyl halide (e.g., 1-bromobutane) under basic conditions (Williamson ether synthesis). Alternatively, p-butoxybenzyl alcohol can be synthesized and subsequently oxidized to the aldehyde or converted to the corresponding halide.
The acetylhydrazine precursor is commercially available. However, it can be readily synthesized by the controlled acylation of hydrazine hydrate (B1144303) with acetic anhydride, often at low temperatures to prevent diacylation.
Two primary strategies for the final assembly are:
Alkylation followed by Acylation: p-Butoxybenzylhydrazine is first synthesized. This can be achieved through the reductive amination of p-butoxybenzaldehyde with hydrazine. The resulting p-butoxybenzylhydrazine is then selectively acetylated on the terminal nitrogen using an acetylating agent.
Acylation followed by Alkylation: Acetylhydrazine is reacted with a p-butoxybenzyl halide. This N-alkylation must be carefully controlled to favor mono-alkylation at the unsubstituted nitrogen atom.
A third strategy, reductive amination of a hydrazone intermediate , involves the initial condensation of p-butoxybenzaldehyde with acetylhydrazine to form N'-(4-butoxybenzylidene)acetohydrazide. This hydrazone is then selectively reduced, for instance, using sodium borohydride (B1222165) or catalytic hydrogenation, to yield the target compound.
Optimization of Reaction Conditions for Compound Formation
The efficiency and selectivity of the synthesis of Hydrazine, 1-acetyl-2-(p-butoxybenzyl)- are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, the use of catalysts, and the temperature and pressure of the reaction.
The choice of solvent can significantly influence the rate and outcome of both the N-alkylation and N-acylation steps. For the N-acetylation of hydrazines, polar aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are often employed. The polarity of the solvent can affect the solubility of the reactants and the stability of any charged intermediates.
| Solvent | Dielectric Constant | Typical Observations in N-Acylation |
| Dichloromethane (DCM) | 9.1 | Good solubility for many organic substrates; non-coordinating. |
| Tetrahydrofuran (THF) | 7.5 | Ethereal solvent, can coordinate to metal ions if present. |
| Acetonitrile | 37.5 | Polar aprotic, can be used as both solvent and acetylating agent. |
| N,N-Dimethylformamide (DMF) | 36.7 | High boiling point, useful for reactions requiring elevated temperatures. |
This table is illustrative and based on general principles of N-acylation reactions.
In the case of reductive amination, the choice of solvent is also crucial. Alcohols like methanol (B129727) or ethanol (B145695) are commonly used as they are compatible with reducing agents such as sodium borohydride.
Catalysis can play a pivotal role in enhancing the efficiency and selectivity of the synthesis. For the reductive amination pathway, both acid and base catalysis can be employed to accelerate the formation of the hydrazone intermediate.
Recent advancements have highlighted the use of transition metal catalysts for reductive amination. For instance, nickel-catalyzed reductive amination of aldehydes with hydrazine has been shown to be an effective method for producing primary amines and could be adapted for this synthesis.
| Catalyst Type | Example | Role in Synthesis |
| Acid Catalyst | Acetic Acid, p-Toluenesulfonic acid | Promotes the formation of the hydrazone intermediate. |
| Transition Metal Catalyst | Nickel (e.g., Raney Nickel) | Catalyzes the hydrogenation of the hydrazone C=N bond. |
| Biocatalyst | Imine Reductases (IREDs) | Offers a green and highly selective alternative for reductive amination. |
This table provides examples of catalytic approaches that could be applied to the synthesis of the target compound.
Temperature is a critical parameter to control. The initial formation of hydrazones is often carried out at room temperature or with gentle heating. Subsequent reduction steps may require cooling, particularly if exothermic reagents like sodium borohydride are used. Catalytic hydrogenations may be performed at ambient or elevated pressures of hydrogen gas, depending on the activity of the catalyst and the nature of the substrate. For instance, hydrogenations over palladium on carbon are often run at pressures ranging from atmospheric to 50 psi. Higher temperatures can increase reaction rates but may also lead to side reactions or decomposition of the product.
Green Chemistry Principles in the Synthesis of Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-
Applying the principles of green chemistry to the synthesis of Hydrazine, 1-acetyl-2-(p-butoxybenzyl)- can lead to more sustainable and environmentally benign processes.
Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. Reductive amination pathways generally have good atom economy.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or even performing reactions under solvent-free conditions. For example, the synthesis of hydrazones can sometimes be achieved by grinding the reactants together in the absence of a solvent.
Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis, which can significantly shorten reaction times compared to conventional heating. Solvent-free preparation of hydrazides under microwave irradiation has been reported as a green methodology.
Use of Renewable Feedstocks: While not directly applicable to the core structure, the butoxy group could potentially be derived from bio-based butanol.
Catalysis: Employing catalytic reagents in small amounts is preferable to stoichiometric reagents. The use of recyclable heterogeneous catalysts or biocatalysts like imine reductases aligns with green chemistry principles. Enzymatic reductive hydrazination offers a highly selective and environmentally friendly route to substituted hydrazines.
By considering these principles, the synthesis of Hydrazine, 1-acetyl-2-(p-butoxybenzyl)- can be made more efficient, safer, and more sustainable.
Scale-Up Considerations for Laboratory to Research Batch Production
The transition of the synthesis of Hydrazine, 1-acetyl-2-(p-butoxybenzyl)- from a laboratory setting to a research-scale batch production necessitates a thorough evaluation of the chosen synthetic route to ensure safety, efficiency, reproducibility, and economic viability. While multiple synthetic strategies can be envisioned for this molecule, such as the N-alkylation of acetylhydrazine with a p-butoxybenzyl halide or the reductive amination of p-butoxybenzaldehyde with acetylhydrazine, each presents unique challenges and considerations upon scale-up. This section will focus on the critical parameters that must be addressed when increasing the production volume.
A primary consideration in scaling up the synthesis is the management of reaction exotherms. Both N-alkylation and reductive amination reactions can be exothermic. In a laboratory setting, the high surface-area-to-volume ratio of small flasks allows for efficient heat dissipation. However, as the batch size increases, this ratio decreases, potentially leading to a dangerous accumulation of heat and a runaway reaction. Therefore, a key aspect of process development is the careful monitoring of the reaction temperature and the implementation of a robust cooling system. A staged addition of reagents is often employed in larger batches to control the rate of the reaction and heat generation.
The choice of solvent is another critical factor. A solvent that is effective at a lab scale may not be suitable for larger-scale production due to factors such as cost, toxicity, environmental impact, and difficulty in removal. For instance, while chlorinated solvents might be used in initial lab experiments, they are often avoided in larger-scale production in favor of more environmentally benign alternatives like alcohols, esters, or ethers. The solubility of all reactants, intermediates, and the final product in the chosen solvent system at various temperatures is also a key consideration to prevent precipitation and ensure a homogeneous reaction mixture.
The isolation and purification of the final product also present significant challenges during scale-up. A procedure that is straightforward on a gram scale, such as column chromatography, is often impractical and costly for multi-kilogram batches. Therefore, the development of a scalable purification method is essential. This typically involves optimizing crystallization conditions to isolate the product in high purity directly from the reaction mixture. This may require extensive screening of solvent systems and careful control of cooling profiles.
The following interactive data tables illustrate some of the key parameters that would be evaluated during the scale-up of a hypothetical synthesis of Hydrazine, 1-acetyl-2-(p-butoxybenzyl)- via reductive amination.
| Parameter | Laboratory Scale (1 g) | Research Batch (100 g) |
|---|---|---|
| p-Butoxybenzaldehyde (equiv) | 1.0 | 1.0 |
| Acetylhydrazine (equiv) | 1.2 | 1.1 |
| Reducing Agent (e.g., NaBH(OAc)₃) (equiv) | 1.5 | 1.3 |
| Solvent | Methanol | Ethanol |
| Reaction Temperature (°C) | 25 | 25-30 (with cooling) |
| Addition Time | All at once | Staged over 1 hour |
| Reaction Time (h) | 12 | 18 |
| Work-up/Purification | Column Chromatography | Crystallization |
| Yield (%) | 85 | 78 |
| Purity (%) | >99 | 98.5 |
| Solvent System | Cooling Profile | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol/Water (3:1) | Crash cool to 0°C | 85 | 95.0 |
| Ethanol/Water (3:1) | Linear cool to 5°C over 4h | 78 | 98.5 |
| Isopropanol | Linear cool to 5°C over 4h | 75 | 99.2 |
| Ethyl Acetate/Heptane (1:2) | Linear cool to 10°C over 6h | 82 | 97.8 |
Detailed research findings from analogous reactions in process chemistry literature underscore the importance of these considerations. For example, studies on the scale-up of other N-alkylation reactions have highlighted the potential for runaway reactions and the need for careful thermal safety assessments. Similarly, the development of scalable reductive amination protocols often involves a shift from borohydride reagents used in the lab to catalytic hydrogenation in a production environment to improve safety, cost, and waste profiles.
Iii. Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For "Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-", a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments is essential for an unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum of "Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-" is predicted to exhibit characteristic signals corresponding to the distinct proton environments within the molecule. The expected chemical shifts (δ) are influenced by the electron-donating butoxy group, the aromatic ring, the hydrazine (B178648) moiety, and the acetyl group.
Aromatic Protons: The p-disubstituted benzene (B151609) ring will give rise to two sets of doublets, characteristic of an AA'BB' spin system, in the aromatic region (typically δ 6.8-7.3 ppm). The protons ortho to the butoxy group are expected to be more shielded (upfield) compared to the protons ortho to the benzyl (B1604629) group.
Butoxy Group Protons: The butoxy side chain will display signals corresponding to the four distinct methylene (B1212753) groups and the terminal methyl group. The methylene group attached to the phenolic oxygen (-O-CH₂-) will be the most deshielded.
Benzyl Protons: The methylene protons of the benzyl group (-CH₂-N) will appear as a singlet, integrating to two protons.
Hydrazine and Acetyl Protons: The N-H protons of the hydrazine moiety will appear as broad singlets, and their chemical shift can be concentration and solvent-dependent. The methyl protons of the acetyl group (-C(O)CH₃) will be a sharp singlet in the upfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms in the molecule. The predicted chemical shifts for "Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-" are as follows:
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the butoxy group will be the most shielded.
Butoxy Group Carbons: Four signals corresponding to the carbons of the butoxy group will be observed.
Benzyl Carbon: The methylene carbon of the benzyl group will appear in the aliphatic region.
Carbonyl and Acetyl Carbons: The carbonyl carbon of the acetyl group will be significantly deshielded (downfield), while the methyl carbon will be in the upfield region.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.0 (s, 3H) | ~20-25 |
| Benzyl CH₂ | ~4.0 (s, 2H) | ~50-55 |
| Aromatic CH (ortho to O-Bu) | ~6.9 (d, 2H) | ~115 |
| Aromatic CH (ortho to CH₂) | ~7.2 (d, 2H) | ~130 |
| Butoxy O-CH₂ | ~3.9 (t, 2H) | ~68 |
| Butoxy -CH₂- | ~1.7 (m, 2H) | ~31 |
| Butoxy -CH₂- | ~1.5 (m, 2H) | ~19 |
| Butoxy CH₃ | ~0.9 (t, 3H) | ~14 |
| Aromatic C-O | N/A | ~158 |
| Aromatic C-CH₂ | N/A | ~130 |
| Carbonyl C=O | N/A | ~170 |
| Hydrazine N-H | Variable (br s) | N/A |
Note: s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet. Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
To confirm the assignments made from 1D NMR spectra and to establish the connectivity between different parts of the molecule, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For "Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-", COSY would show correlations between the adjacent methylene protons within the butoxy chain and between the ortho and meta protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for each protonated carbon, such as those in the butoxy group, the benzyl methylene, the acetyl methyl, and the aromatic CH groups.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For "Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-", with a molecular formula of C₁₃H₂₀N₂O₂, the calculated monoisotopic mass is 236.1525 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the molecular formula.
Interactive Data Table: Predicted HRMS Data
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₃H₂₁N₂O₂⁺ | 237.1598 |
| [M+Na]⁺ | C₁₃H₂₀N₂O₂Na⁺ | 259.1417 |
| [M-H]⁻ | C₁₃H₁₉N₂O₂⁻ | 235.1452 |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The fragmentation pattern provides valuable structural information. For "Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-", some predicted fragmentation pathways include:
Cleavage of the benzyl-nitrogen bond: This would be a major fragmentation pathway, leading to the formation of a stable p-butoxybenzyl cation.
Loss of the acetyl group: Fragmentation could involve the loss of the acetyl group as a neutral ketene (B1206846) molecule or as an acetyl radical.
Cleavage within the butoxy chain: Fragmentation of the butoxy side chain is also possible.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the scattering of light at different frequencies (Raman) corresponds to the vibrations of particular functional groups.
The IR spectrum of "Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-" would be expected to show characteristic absorption bands for its key functional groups:
N-H Stretching: The N-H stretching vibrations of the hydrazine moiety would appear in the region of 3200-3400 cm⁻¹.
C=O Stretching: A strong absorption band corresponding to the carbonyl (amide) C=O stretch would be expected around 1650 cm⁻¹.
C-O Stretching: The C-O stretching of the ether linkage in the butoxy group would be observed in the region of 1250-1000 cm⁻¹.
Aromatic C-H and C=C Stretching: The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Aliphatic C-H Stretching: The C-H stretching of the methylene and methyl groups would be observed in the 2960-2850 cm⁻¹ range.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3400 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Strong |
| C=O Stretch (Amide I) | ~1650 | Strong |
| N-H Bend (Amide II) | ~1550 | Medium |
| Aromatic C=C Stretch | 1450-1600 | Medium |
| C-O Stretch (Ether) | 1000-1250 | Strong |
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.
Chromatographic Purity Assessment and Isolation Techniques
Chromatographic techniques are essential for assessing the purity of a compound and for isolating it from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used methods for these purposes.
Iv. Chemical Reactivity and Transformation Studies
Reactivity of the Hydrazine (B178648) Moiety in Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-
The hydrazine core, substituted with an acetyl group at one nitrogen and a p-butoxybenzyl group at the other, exhibits a rich and varied reactivity profile. The presence of two nitrogen atoms with lone pairs of electrons, influenced by the electron-withdrawing acetyl group and the electron-donating (by resonance) p-butoxybenzyl group, governs its behavior in chemical reactions.
While direct electrophilic substitution on the nitrogen atoms of the hydrazine moiety can be complex due to the presence of two nitrogen atoms and the influence of the substituents, related studies on substituted hydrazides provide insights. For instance, N-acyl-N'-sulfonyl hydrazides can be synthesized through acyl substitution reactions, indicating the nucleophilic character of the hydrazine nitrogen. organic-chemistry.org The nitrogen atoms of the hydrazine can react with electrophiles, although the regioselectivity would be influenced by the electronic effects of the acetyl and p-butoxybenzyl groups. The acetyl group, being electron-withdrawing, would decrease the nucleophilicity of the nitrogen to which it is attached, suggesting that electrophilic attack might preferentially occur at the nitrogen bearing the p-butoxybenzyl group.
The hydrazine moiety, particularly after conversion to a hydrazone, is well-known to participate in nucleophilic addition reactions. Aldehydes and ketones react with hydrazines to form hydrazones. libretexts.orglibretexts.org These hydrazones can then undergo further reactions. The Wolff-Kishner reduction, for example, involves the conversion of the hydrazone of an aldehyde or ketone to the corresponding alkane under basic conditions with heat. libretexts.org While this is a reaction of a derivative of the hydrazine, it highlights the potential for the hydrazine group to facilitate transformations of other molecules. The formation of hydrazones from Hydrazine, 1-acetyl-2-(p-butoxybenzyl)- would involve the reaction of a carbonyl compound with the terminal NH group, leading to a new C=N bond.
Functional Group Transformations of the Butoxybenzyl Group
The p-butoxybenzyl group in Hydrazine, 1-acetyl-2-(p-butoxybenzyl)- offers several avenues for chemical modification. The butoxy group is an ether linkage, which is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI). The benzene (B151609) ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effect of the butoxy group (ortho, para-directing) and the benzyl-hydrazine substituent would influence the position of substitution on the aromatic ring.
Photochemical and Thermal Stability Investigations
The photochemical and thermal stability of substituted hydrazines is an area of active research. Studies on the thermal decomposition of hydrazine and its derivatives show that decomposition pathways are significantly affected by temperature, pressure, and the presence of catalysts. nih.gov At lower temperatures, the primary decomposition product of hydrazine is often ammonia, while at higher temperatures, nitrogen and hydrogen gases are dominant. nih.gov The presence of substituents, such as the acetyl and p-butoxybenzyl groups, would be expected to alter the decomposition profile.
Oxidative and Reductive Pathways of Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-
The hydrazine moiety is susceptible to both oxidation and reduction. Oxidation of substituted hydrazines can lead to a variety of products. For instance, oxidation of hydrazides by hexachloroiridate(IV) has been shown to proceed via second-order kinetics. researchgate.net However, the oxidative destruction of hydrazines can sometimes produce undesirable byproducts like N-nitrosamines. nih.gov Various oxidizing agents, including sodium hypochlorite, calcium hypochlorite, potassium iodate, and potassium permanganate, have been used to degrade hydrazines. nih.gov
Reductive pathways for substituted hydrazines are also known. Imine reductases can catalyze the reductive amination of carbonyls with hydrazines to produce substituted acyclic and cyclic N-alkylhydrazines. nih.gov This enzymatic approach highlights a biocatalytic route for the transformation of hydrazine derivatives.
| Reaction Type | Reagents/Conditions | Potential Products/Observations | Reference |
| Oxidation | Hexachloroiridate(IV) | Follows second-order kinetics. | researchgate.net |
| Oxidation | Sodium hypochlorite, Potassium permanganate | Can lead to the formation of N-nitrosamines. | nih.gov |
| Reduction (Enzymatic) | Imine reductase, Carbonyl compounds | Formation of substituted acyclic and cyclic N-alkylhydrazines. | nih.gov |
V. Theoretical and Computational Chemistry of Hydrazine, 1 Acetyl 2 P Butoxybenzyl
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to determining the electronic properties and geometric stability of a molecule. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and energy landscapes.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For Hydrazine (B178648), 1-acetyl-2-(p-butoxybenzyl)-, a typical DFT calculation, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), would be used to optimize the molecular geometry and analyze its electronic characteristics.
Key parameters derived from DFT analysis include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule. Red-colored regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), prone to nucleophilic attack. For this molecule, negative potential would be expected around the oxygen and nitrogen atoms, with positive potential near the hydrogen atoms. kbhgroup.in
Atomic Charges: Calculations like Mulliken atomic charges provide a quantitative measure of the partial charge on each atom, offering insights into the molecule's polarity and local reactivity sites. kbhgroup.in
| Computational Parameter | Significance for Hydrazine, 1-acetyl-2-(p-butoxybenzyl)- |
|---|---|
| HOMO Energy | Indicates the energy of the outermost electrons; relates to ionization potential and electron-donating capability. |
| LUMO Energy | Indicates the energy of the lowest available electron orbital; relates to electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Ab initio methods, such as Hartree-Fock (HF), calculate molecular properties from first principles without relying on experimental data. These methods are instrumental in performing energy minimization to find the most stable three-dimensional structure of a molecule (its ground-state geometry).
For a flexible molecule like Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-, with several rotatable bonds in its butoxy and benzyl (B1604629) groups, conformational analysis is essential. This process involves systematically rotating bonds and calculating the energy of each resulting conformer to identify low-energy, stable structures. The resulting potential energy surface helps determine the most likely shapes the molecule will adopt, which is crucial for understanding how it might fit into a biological receptor.
Molecular Docking Simulations for Ligand-Target Interactions (In Vitro Context)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-) when bound to a specific protein target. ijbpas.com This simulation helps to elucidate the binding mode and estimate the strength of the interaction, typically reported as a binding affinity or docking score in kcal/mol. researchgate.netthaiscience.info
The docking process involves:
Preparation: A 3D structure of the ligand is generated and optimized. A 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB).
Simulation: A docking algorithm systematically samples different positions and orientations of the ligand within the protein's binding site.
Scoring and Analysis: A scoring function estimates the binding affinity for each pose. The top-ranked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with specific amino acid residues of the protein. nih.gov
While specific targets for this compound are not defined, studies on similar hydrazine derivatives have explored interactions with enzymes like acetylcholinesterase or various receptors involved in cancer pathways. ijbpas.comresearchgate.net Docking simulations could reveal its potential to inhibit such targets, guiding in vitro experimental validation.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of the molecule's flexibility, conformational changes, and interactions with its environment.
For Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-, an MD simulation could:
Analyze Conformational Flexibility: Track the movement of the flexible butoxy tail and the rotation around the N-N and N-C bonds to understand the range of conformations the molecule can access at a given temperature.
Study Solvation Effects: By placing the molecule in a simulated box of solvent (e.g., water), MD can model how solvent molecules arrange around the solute and influence its conformation and behavior. This is crucial for mimicking physiological conditions.
Assess Binding Stability: When applied to a ligand-protein complex identified through docking, MD simulations can assess the stability of the binding pose over time, providing a more realistic view of the interaction. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives (In Vitro Context)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov A QSAR study on derivatives of Hydrazine, 1-acetyl-2-(p-butoxybenzyl)- would involve synthesizing a library of related compounds with variations in their structure (e.g., different substituents on the benzyl ring).
The steps to build a QSAR model are:
Data Collection: A dataset is compiled containing the chemical structures of the derivatives and their experimentally measured biological activity (e.g., IC50 values from an in vitro assay).
Descriptor Calculation: Various physicochemical properties, or "descriptors," are calculated for each molecule. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters. nih.gov
Model Development: Statistical methods, such as multiple linear regression, are used to create a mathematical equation that relates the descriptors to the observed biological activity. jppres.com
Validation: The model's predictive power is rigorously tested to ensure it is robust and can accurately predict the activity of new, untested compounds. jppres.com
A successful QSAR model would allow for the virtual screening and design of new, more potent derivatives for a specific biological target before committing to their synthesis. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming the identity and structure of a synthesized compound.
Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies corresponding to different bond stretches and bends in the molecule. kbhgroup.in The calculated frequencies are often scaled to correct for systematic errors, and the resulting theoretical IR spectrum can be compared with an experimental spectrum to assign specific peaks to functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. jksus.org Comparing the predicted NMR spectrum with experimental data helps in the complete structural elucidation of the molecule.
Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Visible spectrum. kbhgroup.in This provides insight into the electronic structure and chromophores within the molecule.
| Spectroscopic Method | Predicted Parameter | Computational Approach | Application |
|---|---|---|---|
| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | DFT | Functional group identification and structural confirmation. |
| NMR | Chemical Shifts (ppm) | DFT (GIAO) | Detailed structural analysis and assignment of atomic connectivity. |
| UV-Visible | Absorption Wavelength (λmax) | TD-DFT | Analysis of electronic transitions and conjugated systems. |
Exploring the Structure-Activity Relationships of Hydrazine, 1-acetyl-2-(p-butoxybenzyl)- Analogs in In Vitro Biological Systems
The chemical scaffold of hydrazine and its derivatives has long been a source of inspiration for medicinal chemists, leading to the development of numerous compounds with a wide array of biological activities. nih.govorientjchem.org Among these, compounds featuring an N-acyl-N'-benzylhydrazine core have attracted significant attention. This article delves into the structure-activity relationships (SAR) of analogs of a specific compound, Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-, within in vitro biological contexts. The exploration is systematically structured around the design, synthesis, and biological profiling of analogs with targeted structural modifications.
VI. Exploration of Structure-Activity Relationships (SAR) in In Vitro Biological Contexts
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. Understanding the relationship between chemical structure and biological activity is paramount in the design of novel therapeutic agents. For the parent compound, Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-, SAR studies are focused on systematically altering three key regions of the molecule: the acyl moiety, the butoxybenzyl side chain, and the central hydrazine core.
The rational design of analogs involves the synthesis of a series of compounds where specific parts of the lead molecule are systematically varied. mdpi.com This approach allows researchers to probe the importance of different structural features for biological activity.
The acetyl group in Hydrazine, 1-acetyl-2-(p-butoxybenzyl)- serves as a starting point for exploring the impact of the acyl moiety on biological activity. The nature of the acyl group can influence factors such as steric bulk, electronics, and hydrogen bonding capacity, all of which can affect interactions with a biological target. nih.gov
Synthetic strategies to introduce variations in the acyl group typically involve the acylation of a common precursor, 1-(p-butoxybenzyl)hydrazine. This can be achieved by reacting the hydrazine with a variety of acylating agents, such as acid chlorides, anhydrides, or activated esters, under suitable basic conditions. organic-chemistry.org
A series of analogs can be synthesized to explore the effects of:
Chain Length: Replacing the acetyl group with formyl, propionyl, or butyryl groups can probe the effect of alkyl chain length.
Branching: Introducing branched acyl groups, such as isobutyryl or pivaloyl, can investigate the impact of steric hindrance near the hydrazine core.
Aromaticity: Substitution with aroyl groups, like benzoyl or substituted benzoyl moieties, can introduce electronic and stacking interactions.
Heterocyclic Groups: Acylation with heterocyclic carboxylic acids can introduce diverse functionalities and potential new binding interactions.
Studies on other N-acylhydrazone derivatives have shown that modifications to the acyl group can significantly impact biological activity. For instance, in a series of COX-2 inhibitors, the nature of the acyl group was crucial for maintaining selectivity and potency. nih.gov
Table 1: Representative Analogs with Variations of the Acyl Moiety and Their Postulated Impact on Activity This table is illustrative and based on general SAR principles for related compounds.
| Compound ID | Acyl Moiety | Expected Impact on Biological Activity |
|---|---|---|
| Parent | Acetyl | Baseline activity |
| Analog A1 | Formyl | May alter binding affinity due to reduced size |
| Analog A2 | Propionyl | May enhance hydrophobic interactions |
| Analog A3 | Benzoyl | Potential for π-stacking interactions with the target |
| Analog A4 | Nicotinoyl | Introduction of a polar heterocyclic ring may improve solubility and binding |
The p-butoxybenzyl group is another critical component for modification. Alterations to this side chain can influence the compound's lipophilicity, electronic properties, and steric fit within a binding pocket. nih.gov
The synthesis of these analogs typically starts from a common N-acylhydrazine intermediate, which is then reacted with various substituted benzyl halides or aldehydes (followed by reduction).
Key modifications to explore include:
Alkoxy Chain Length: Varying the length of the alkoxy chain (e.g., methoxy (B1213986), ethoxy, hexyloxy) can modulate lipophilicity and explore the dimensions of the binding site.
Alkoxy Chain Isomerism: Investigating branched alkoxy groups (e.g., isobutoxy, sec-butoxy, tert-butoxy) can provide insights into the steric tolerance of the target.
Positional Isomerism: Moving the alkoxy group to the ortho or meta positions of the benzyl ring can assess the importance of the substitution pattern for activity.
Electronic Effects: Introducing electron-donating (e.g., methyl, amino) or electron-withdrawing (e.g., chloro, nitro) substituents on the benzyl ring can probe the electronic requirements of the binding interaction.
For example, in a study of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors, substitutions on the benzyl ring had a profound effect on their inhibitory potency. nih.gov
Table 2: Representative Analogs with Modifications of the Butoxybenzyl Side Chain and Their Postulated Impact on Activity This table is illustrative and based on general SAR principles for related compounds.
| Compound ID | Butoxybenzyl Side Chain Modification | Expected Impact on Biological Activity |
|---|---|---|
| Parent | p-Butoxybenzyl | Baseline activity |
| Analog B1 | p-Methoxybenzyl | May alter lipophilicity and binding interactions |
| Analog B2 | p-Hexyloxybenzyl | Increased lipophilicity may enhance cell permeability |
| Analog B3 | m-Butoxybenzyl | May reveal importance of substituent position for binding |
| Analog B4 | p-(Trifluoromethyl)benzyl | Introduction of an electron-withdrawing group can alter electronic interactions |
The hydrazine core itself presents opportunities for modification, although these can be more synthetically challenging. Substitutions on the nitrogen atoms can influence the conformational flexibility of the molecule and introduce new functional groups.
Potential modifications include:
N-Methylation: Introduction of a methyl group on either of the hydrazine nitrogens can restrict rotation and potentially lock the molecule into a more active conformation. N-methylation of an acylhydrazone moiety has been shown to abolish antifungal activity in some series, indicating the importance of the N-H group for hydrogen bonding. nih.gov
Introduction of Small Alkyl Groups: Similar to methylation, ethyl or propyl groups could be introduced to probe steric effects at the hydrazine core.
The synthesis of N-substituted hydrazine derivatives often requires specific protecting group strategies to ensure regioselective alkylation. nih.gov
Table 3: Representative Analogs with Substitutions on the Hydrazine Core and Their Postulated Impact on Activity This table is illustrative and based on general SAR principles for related compounds.
| Compound ID | Hydrazine Core Modification | Expected Impact on Biological Activity |
|---|---|---|
| Parent | -NH-NH- | Baseline activity |
| Analog C1 | -N(CH₃)-NH- | May alter conformation and remove a hydrogen bond donor |
| Analog C2 | -NH-N(CH₃)- | May sterically influence the orientation of the benzyl group |
To evaluate the biological activity of the synthesized analogs, a variety of in vitro screening methodologies are employed. These assays provide quantitative data on the interaction of the compounds with specific biological targets, such as enzymes or receptors.
Many biologically active hydrazine derivatives exert their effects by inhibiting the activity of specific enzymes. nih.gov Enzyme inhibition assays are designed to measure the extent to which a compound interferes with an enzyme's catalytic activity.
A typical enzyme inhibition assay involves incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of the enzymatic reaction is monitored, often by measuring the appearance of a product or the disappearance of a substrate over time. This can be done using various detection methods, including spectrophotometry, fluorometry, or luminometry. nih.gov
The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). youtube.com
For example, novel N-acyl hydrazone derivatives have been evaluated as selective COX-2 inhibitors using in vitro fluorometric assays. nih.gov Similarly, other hydrazine derivatives have been screened for their inhibitory activity against enzymes like β-glucuronidase. nih.gov
If the hypothesized mechanism of action involves interaction with a cellular receptor, receptor binding assays are employed to determine the affinity of the analogs for the target receptor. These assays measure the ability of a test compound to displace a known radiolabeled or fluorescently labeled ligand from the receptor. nih.gov
In a typical competitive binding assay, a preparation of cells or membranes containing the receptor of interest is incubated with a fixed concentration of a high-affinity labeled ligand and varying concentrations of the unlabeled test compound. The amount of labeled ligand bound to the receptor is then measured. The concentration of the test compound that displaces 50% of the specific binding of the labeled ligand is known as the IC₅₀ value. This can then be used to calculate the equilibrium dissociation constant (Kᵢ), which reflects the affinity of the compound for the receptor. researchgate.net
For instance, novel benzylpiperazine derivatives have been characterized for their affinities toward σ₁ and σ₂ receptors using radioligand binding assays. nih.gov
Comprehensive Search Yields No Specific Data for Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-
Following an extensive review of scientific literature and chemical databases, no specific in vitro biological data was found for the chemical compound Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-. The search was conducted to gather information for a detailed article focusing on its structure-activity relationships, cell-based assay results, and stereochemical influences as per the requested outline.
The investigation included targeted searches for studies related to the compound's performance in cell-based assays for specific pathways, analyses of its key structural features for in vitro activities, and the influence of its stereochemistry on biological outcomes. Despite these efforts, the public scientific domain does not appear to contain research pertaining to these specific aspects of Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-.
While general information exists for the broader class of compounds known as hydrazines and hydrazones, which are recognized for a wide range of biological activities, these findings are not specific to Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-. Adhering to the strict requirement to focus solely on the specified compound and to maintain scientific accuracy, it is not possible to construct the requested article based on currently available information.
Therefore, the following sections of the proposed article remain unwritten due to the absence of relevant research data:
VI. Exploration of Structure-Activity Relationships (SAR) in In Vitro Biological Contexts
Vi. Exploration of Structure Activity Relationships Sar in in Vitro Biological Contexts
Stereochemical Influences on In Vitro Biological Activity
No data tables or detailed research findings for Hydrazine (B178648), 1-acetyl-2-(p-butoxybenzyl)- could be generated.
Vii. Mechanistic Investigations of in Vitro Biological Interactions
Identification of Molecular Targets and Pathways (In Vitro)
The initial step in characterizing a compound's mechanism of action involves identifying its molecular targets. This is often achieved through a variety of in vitro screening techniques. For a compound like Hydrazine (B178648), 1-acetyl-2-(p-butoxybenzyl)-, researchers would typically employ methods such as target-based screening against a panel of known enzymes or receptors. Given the chemical structure, potential targets could include oxidoreductases, transferases, or other enzymes susceptible to interaction with hydrazine moieties.
Furthermore, broader, unbiased approaches like chemical proteomics could be utilized. These methods involve using the compound as a probe to isolate and identify binding partners from complex cellular lysates. Subsequent analysis, often using mass spectrometry, can reveal a spectrum of potential protein targets, thereby suggesting which biological pathways may be affected.
Biochemical Characterization of Compound-Target Interactions (In Vitro)
Following the identification and quantification of target binding, biochemical assays are employed to understand the functional consequences of this interaction. If the target is an enzyme, for instance, researchers would perform enzyme inhibition assays to determine if the compound acts as an inhibitor and, if so, to elucidate its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
These studies would involve measuring enzyme activity in the presence of varying concentrations of the compound and substrate. The results would provide crucial information on how Hydrazine, 1-acetyl-2-(p-butoxybenzyl)- modulates the function of its molecular target.
Cell Biology Approaches to Unravel Intracellular Mechanisms (In Vitro)
To understand how the compound affects cellular processes, a range of cell-based assays are necessary. These in vitro experiments, conducted on cultured cell lines, can assess the compound's impact on cell viability, proliferation, apoptosis, and specific signaling pathways.
Techniques such as Western blotting can be used to measure changes in the phosphorylation state or expression levels of key proteins within a suspected pathway. Immunofluorescence microscopy can visualize the subcellular localization of the compound or its target, providing spatial context to the biochemical interactions.
Proteomic and Metabolomic Profiling in Response to Compound Exposure (In Vitro)
To gain a global and unbiased view of the cellular response to the compound, researchers often turn to proteomic and metabolomic profiling. In these experiments, cells are treated with the compound, and subsequent changes in the entire proteome or metabolome are analyzed using high-throughput techniques like mass spectrometry.
Table 2: Potential Outcomes of Proteomic and Metabolomic Profiling
| Omics Approach | Potential Findings |
| Proteomics | - Upregulation/downregulation of specific proteins- Alterations in post-translational modifications- Identification of affected signaling networks |
| Metabolomics | - Changes in metabolite levels- Perturbations in metabolic pathways- Identification of biomarkers of compound effect |
This table illustrates the type of data that would be generated from such studies; no specific data is available for Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-.
These "omics" approaches can reveal unexpected molecular targets and affected pathways, providing a comprehensive picture of the compound's mechanism of action at a systems level.
Viii. Derivatization Strategies and Analogue Development for Research Purposes
Exploration of New Synthetic Routes to Analogues and Libraries
A table of mentioned compounds cannot be generated as no specific derivatives or related molecules in the context of the requested derivatization strategies were identified in the literature for "Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-."
Ix. Future Directions and Emerging Research Avenues for Hydrazine, 1 Acetyl 2 P Butoxybenzyl
Advanced Synthetic Methodologies
The classical synthesis of acylhydrazones typically involves the condensation of an aldehyde or ketone with a hydrazide. While effective, future research will likely focus on developing more advanced and efficient synthetic strategies for Hydrazine (B178648), 1-acetyl-2-(p-butoxybenzyl)- and its analogs. These methodologies could offer improvements in terms of yield, purity, stereoselectivity, and environmental impact.
Future synthetic explorations may include:
Flow Chemistry: Continuous flow synthesis can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. This methodology also allows for safer handling of potentially hazardous reagents and intermediates.
Catalytic Methods: The development of novel catalysts, including organocatalysts and metal-based catalysts, could enable more efficient and selective syntheses. For instance, new catalytic systems could facilitate the direct C-H activation of precursor molecules, streamlining the synthetic route.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a green and highly selective alternative to traditional chemical synthesis. Enzymes could be engineered to produce specific stereoisomers of Hydrazine, 1-acetyl-2-(p-butoxybenzyl)- derivatives, which may exhibit different biological activities.
| Synthetic Methodology | Potential Advantages for Synthesizing Analogs |
| Flow Chemistry | Improved reaction control, higher yields, enhanced safety. |
| Novel Catalysis | Increased efficiency, higher selectivity, access to novel derivatives. |
| Biocatalysis | High stereoselectivity, environmentally friendly, mild reaction conditions. |
These advanced synthetic methods will be instrumental in creating a diverse library of derivatives for structure-activity relationship (SAR) studies.
Application of Machine Learning in Compound Design and Activity Prediction
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize drug discovery. For Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-, these computational tools can be leveraged to design novel analogs with improved potency and selectivity.
Key applications of machine learning in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By training ML models on a dataset of known acylhydrazone compounds and their biological activities, it is possible to build predictive QSAR models. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. mdpi.com
Generative Models: Generative adversarial networks (GANs) and recurrent neural networks (RNNs) can be employed to generate novel chemical structures that are similar to Hydrazine, 1-acetyl-2-(p-butoxybenzyl)- but possess optimized properties. mdpi.comresearchgate.net These models can explore a vast chemical space to identify molecules with high predicted activity and favorable drug-like properties.
Toxicity Prediction: In addition to predicting efficacy, ML models can also be trained to predict potential toxicity and adverse effects, helping to de-risk the drug discovery process at an early stage. nih.gov
| Machine Learning Application | Projected Outcome for Compound Development |
| QSAR Modeling | Prioritization of synthetic targets with high predicted biological activity. |
| Generative Models | De novo design of novel, optimized analogs of Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-. |
| Toxicity Prediction | Early identification of potentially toxic molecular scaffolds, improving the safety profile of new compounds. |
The integration of machine learning will undoubtedly accelerate the design-synthesize-test cycle in the quest for more effective therapeutic agents.
Novel In Vitro Biological Targets and Pathways
While initial studies on acylhydrazones have explored their cytotoxic effects, future research should aim to identify novel and specific biological targets for Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-. High-throughput screening (HTS) and high-content screening (HCS) technologies will be pivotal in this endeavor.
Potential research directions include:
Target-Based Screening: Screening the compound against a panel of known biological targets, such as kinases, proteases, and nuclear receptors, could reveal specific molecular interactions.
Phenotypic Screening: HCS can be used to assess the effects of the compound on cellular morphology and function in a variety of cell lines, providing clues about its mechanism of action.
Chemoproteomics: This approach utilizes chemical probes to identify the direct protein targets of a compound within a complex biological system.
Recent studies on similar hydrazine derivatives have identified their potential to induce reactive oxygen species (ROS) and interrupt the cell cycle in cancer cells. nih.gov Future investigations could explore whether Hydrazine, 1-acetyl-2-(p-butoxybenzyl)- shares these or other mechanisms of action.
Integration with Systems Biology Approaches (In Vitro Modeling)
Systems biology offers a holistic approach to understanding the effects of a compound on a biological system. By integrating data from genomics, proteomics, and metabolomics, researchers can construct comprehensive models of cellular pathways and networks.
For Hydrazine, 1-acetyl-2-(p-butoxybenzyl)-, systems biology approaches could be used to:
Identify Perturbed Pathways: Analyzing changes in gene expression, protein levels, and metabolite concentrations following treatment with the compound can reveal the biological pathways it modulates.
Construct Mechanism-of-Action Models: The data generated from multi-omics studies can be used to build computational models that simulate the compound's mechanism of action.
Predict Off-Target Effects: Systems biology models can help to predict potential off-target effects and identify biomarkers for efficacy and toxicity.
This integrative approach will provide a deeper understanding of the compound's biological effects and facilitate its translation into a clinical setting.
Methodological Advancements in Characterization and Mechanism Elucidation
A thorough understanding of the physicochemical properties and mechanism of action of Hydrazine, 1-acetyl-2-(p-butoxybenzyl)- is crucial for its development. Advanced analytical techniques will play a key role in this characterization.
Future research should employ a combination of advanced spectroscopic and biophysical methods:
Advanced NMR Spectroscopy: Techniques such as saturation transfer difference (STD) NMR and WaterLOGSY can be used to study the binding of the compound to its protein target.
X-ray Crystallography: If a specific protein target is identified, X-ray crystallography can provide a high-resolution structure of the compound-protein complex, revealing the molecular details of the interaction.
Mass Spectrometry: Advanced mass spectrometry techniques can be used to study the compound's metabolism and identify its metabolites.
The decomposition and stability of hydrazine derivatives are also important considerations, and methodologies such as HPLC can be used to characterize any degradation products. researchgate.net
| Analytical Technique | Application in Compound Characterization |
| Advanced NMR Spectroscopy | Elucidation of binding modes to biological targets. |
| X-ray Crystallography | High-resolution structural information of compound-protein interactions. |
| Mass Spectrometry | Identification of metabolites and degradation products. |
By embracing these future directions, the scientific community can unlock the full therapeutic potential of Hydrazine, 1-acetyl-2-(p-butoxybenzyl)- and pave the way for the development of novel and effective treatments for a range of diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-acetyl-2-(p-butoxybenzyl)hydrazine, and how can purity be ensured?
- Methodology :
- Acetylation : React p-butoxybenzylhydrazine with acetyl chloride in a refluxing solvent (e.g., methanol or ethanol) under anhydrous conditions. Monitor completion via TLC (ethyl acetate/hexane, 1:8) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in methanol to achieve >95% purity .
- Characterization : Confirm structure via -NMR (δ 2.1 ppm for acetyl group, δ 6.7–7.2 ppm for aromatic protons) and FT-IR (C=O stretch at ~1650 cm) .
Q. What analytical techniques are most reliable for quantifying 1-acetyl-2-(p-butoxybenzyl)hydrazine in reaction mixtures?
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) at 1 mL/min. Retention time: ~8.2 min .
- Spectrophotometry : Leverage hydrazine’s reduction of permanganate (λ = 526 nm; molar absorptivity = 2279 L·mol·cm) for quantitative analysis .
Q. How does the compound’s stability vary under different storage conditions?
- Autoxidation : Store under inert gas (N/Ar) at –20°C to minimize oxidation. Decomposition products include p-butoxybenzaldehyde (identified via GC-MS) .
- Hydrolysis : Avoid aqueous media at pH >9, where the acetyl group hydrolyzes to regenerate hydrazine. Use buffered solutions (pH 4–6) for kinetic studies .
Advanced Research Questions
Q. What catalytic systems enhance the decomposition of 1-acetyl-2-(p-butoxybenzyl)hydrazine for hydrogen production?
- Catalysts : Test transition metals (e.g., Ni-Pt/C or Ru-Ni/AlO) under alkaline conditions (1 M NaOH). Monitor H yield via gas chromatography .
- Kinetics : Fit data to a first-order model (activation energy ~45 kJ/mol) with Arrhenius plots. Compare turnover frequencies (TOF) across catalysts .
Q. How do computational studies inform the design of hydrazine derivatives for catalytic applications?
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level. Analyze cycloreversion barriers in hydrazine-catalyzed metathesis (e.g., [2.2.2]-bicyclic hydrazines reduce activation energy by ~10 kcal/mol vs. [2.2.1] analogs) .
- Transition State Analysis : Use intrinsic reaction coordinate (IRC) to verify reaction pathways. Solvent effects (PCM model) improve accuracy for polar solvents .
Q. What structural modifications improve the pharmacological activity of 1-acetyl-2-(p-butoxybenzyl)hydrazine analogs?
- Prostaglandin Antagonism : Replace the p-butoxy group with electron-withdrawing substituents (e.g., nitro or chloro) to enhance EP1 receptor binding (IC < 1 μM). Validate via radioligand displacement assays .
- Molecular Docking : Use AutoDock Vina to model interactions with EP1 (PDB: 6N6A). Key residues: Arg291 forms H-bonds with the hydrazine moiety .
Q. How does the compound’s reactivity in carbonyl-olefin metathesis compare to other hydrazine catalysts?
- Experimental Screening : Test under optimized conditions (DCM, 40°C, 24 h). Monitor product yields via -NMR; [2.2.2]-hydrazines achieve >90% conversion vs. 65% for [2.2.1] derivatives .
- Substrate Scope : Evaluate steric effects using norbornene derivatives. Electron-deficient olefins (e.g., acrylonitrile) show lower reactivity (yield drop by 30%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
